2-azido-N-(2-thienylmethyl)acetamide
Description
2-azido-N-(2-thienylmethyl)acetamide is a versatile chemical compound utilized in various scientific research fields. This compound showcases immense potential in drug discovery, materials science, and organic synthesis.
Properties
IUPAC Name |
2-azido-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMLIVRCKHKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the reaction of 2-thienylmethylamine with chloroacetyl chloride to form 2-chloro-N-(2-thienylmethyl)acetamide, which is then treated with sodium azide to yield 2-azido-N-(2-thienylmethyl)acetamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-azido-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like 1,4-dithiothreitol (DTT) or thioacetic acid.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction catalyzed by copper (I) (CuAAC, Sharpless-Meldal reaction).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-azido-N-(2-thienylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and amides.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Industry: The compound is used in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-thienylmethyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can be reduced to an amine, which can then interact with various biomolecules. The compound can also undergo cycloaddition reactions, forming stable triazole rings that can modify the structure and function of target molecules .
Comparison with Similar Compounds
2-azido-N-(2-thienylmethyl)acetamide is similar to other azido compounds, such as α-azido ketones and azido polysaccharides. its unique structure, which includes a thienylmethyl group, provides distinct reactivity and applications. Similar compounds include:
α-azido ketones: Known for their versatility in synthesizing heterocyclic compounds.
Azido polysaccharides: Used in the modification of natural polymers for biomedical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
